ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate is a synthetic organic compound that features a trifluoromethoxy group, which is known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethyl ethers, which can be synthesized through a chlorination/fluorination sequence.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoromethanesulfonate: Used in similar synthetic applications but differs in its leaving group properties.
Indole derivatives: Share the heterocyclic structure but differ in their biological activities and applications.
Uniqueness
Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13F3N2O3 |
---|---|
Molecular Weight |
314.26 g/mol |
IUPAC Name |
ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C14H13F3N2O3/c1-3-21-13(20)11-8(2)18-12(19-11)9-6-4-5-7-10(9)22-14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) |
InChI Key |
KCERKQZTSHQDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2OC(F)(F)F)C |
Origin of Product |
United States |
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